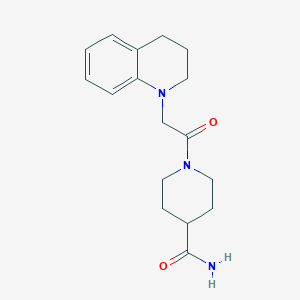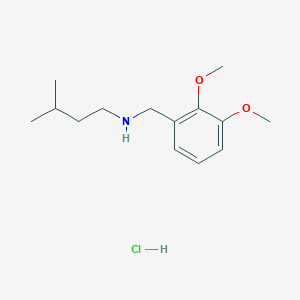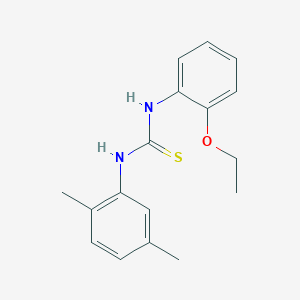
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide
説明
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide, also known as DQA, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In
科学的研究の応用
1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been suggested as a potential treatment for this disorder. This compound has also been found to have analgesic effects in animal models of pain and has been suggested as a potential treatment for chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects and has been suggested as a potential treatment for inflammatory disorders.
作用機序
The exact mechanism of action of 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. This dual mechanism of action may contribute to its antipsychotic effects. Additionally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. Additionally, this compound has been found to decrease the levels of inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. This compound has also been found to increase the levels of acetylcholine in the brain, which may contribute to its analgesic effects.
実験室実験の利点と制限
One advantage of using 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied for its pharmacological properties, making it a reliable tool for investigating the mechanisms of action of other compounds. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it suitable for use in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other antipsychotic and analgesic drugs. This may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dihydro-1(2H)-quinolinylacetyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in human subjects.
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c18-17(22)14-7-10-19(11-8-14)16(21)12-20-9-3-5-13-4-1-2-6-15(13)20/h1-2,4,6,14H,3,5,7-12H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABUMKGVYCADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4708894.png)


![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine](/img/structure/B4708916.png)
![2-chloro-6-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4708930.png)

![N-(2-bromophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4708943.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708948.png)

![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4708991.png)
![N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4709000.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4709004.png)